8,9-Didehydro-7-hydroxydolichodial

Cancer Research Natural Product Pharmacology Iridoid Cytotoxicity

8,9-Didehydro-7-hydroxydolichodial (DHD) is a naturally occurring iridoid monoterpenoid with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol. It is primarily isolated from various Patrinia species, including Patrinia villosa, P.

Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
CAS No. 97856-19-4
Cat. No. B150696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8,9-Didehydro-7-hydroxydolichodial
CAS97856-19-4
Molecular FormulaC10H12O3
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCC1=C(C(CC1O)C(=C)C=O)C=O
InChIInChI=1S/C10H12O3/c1-6(4-11)8-3-10(13)7(2)9(8)5-12/h4-5,8,10,13H,1,3H2,2H3/t8-,10+/m1/s1
InChIKeyHPPDWCXQOXACSB-SCZZXKLOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

8,9-Didehydro-7-hydroxydolichodial (CAS 97856-19-4): An Iridoid Monoterpenoid with Documented Anticancer and Anti-Inflammatory Activity


8,9-Didehydro-7-hydroxydolichodial (DHD) is a naturally occurring iridoid monoterpenoid with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol . It is primarily isolated from various Patrinia species, including Patrinia villosa, P. scabiosaefolia, and P. rupestris [1]. This compound has garnered research interest for its demonstrated inhibitory effects on colon cancer cell viability and migration, as well as its capacity to suppress nitric oxide (NO) production, indicating potential anti-inflammatory and anticancer applications [2][3].

Cell-model cytotoxicity and migration studies in colon cancer research
Nitric oxide (NO) inhibition assay context for inflammatory pathway research
Iridoid monoterpenoid probe from Patrinia species for pathway-response studies
Natural product reference standard workflow for phytochemical analysis

Why Generic Iridoid Substitution Fails: The Structural and Functional Specificity of 8,9-Didehydro-7-hydroxydolichodial


Iridoids constitute a large and structurally diverse class of monoterpenoids, yet their biological activities vary dramatically based on subtle modifications to their cyclopentane ring system and oxygenation patterns. Generic substitution with another iridoid, even one from the same plant source, is not scientifically justified because the specific 8,9-didehydro-7-hydroxy substitution pattern on the dolichodial scaffold directly dictates its unique bioactivity profile. For instance, its precursor valerosidate exhibits significantly weaker cytotoxicity against HCT116 colon cancer cells (IC₅₀ of 22.2 µM vs. 6.1 µM for DHD), while other Patrinia-derived iridoids like patrinoside aglucone show markedly inferior NO inhibition (IC₅₀ of 43.44 µM vs. 8.31 µM for DHD) [1][2]. These quantitative differences underscore that the compound's exact chemical structure is the critical determinant of its potency and, consequently, its value in research applications.

Target Compound
8,9-Didehydro-7-hydroxydolichodial (DHD) demonstrates a distinct activity profile derived from its specific dehydro‑hydroxy substitution pattern.
Generic Iridoid / Analog
Structurally related iridoids (e.g. valerosidate, patrinoside aglucone) show markedly different potency profiles in the same cell models and assays. Direct substitution may shift cytotoxicity, migration inhibition, and NO inhibition endpoints.

8,9-Didehydro-7-hydroxydolichodial: A Quantitative Comparative Evidence Guide for Scientific Selection


Superior Cytotoxic Potency in Colon Cancer Cells Compared to its Direct Precursor Valerosidate

In a direct head-to-head comparison within the same study, 8,9-didehydro-7-hydroxydolichodial (DHD) demonstrated significantly higher cytotoxic potency against HCT116 human colon cancer cells than its naturally occurring precursor, valerosidate. DHD inhibited cell viability with an IC₅₀ of 6.1 ± 2.2 µM, whereas valerosidate required a concentration of 22.2 ± 1.1 µM to achieve the same effect [1]. This represents a 3.6-fold increase in potency for the target compound. Furthermore, this difference is mechanistically relevant as DHD is a heat-generated transformation product of valerosidate, suggesting that the 8,9-didehydro-7-hydroxy structural modification is directly responsible for the enhanced activity [1].

Cytotoxicity potency
Head-to-head
3.6‑fold lower IC₅₀ than valerosidate (6.1 vs 22.2 µM)
Supports cell‑model endpoint review
MTT assay, HCT116 cells, 48 h; 6.1 ± 2.2 µM vs 22.2 ± 1.1 µM
Cancer Research Natural Product Pharmacology Iridoid Cytotoxicity

Equipotent Migration Inhibition at a 4-Fold Lower Concentration than Valerosidate

In a direct comparative transwell migration assay using HCT116 cells, 8,9-didehydro-7-hydroxydolichodial (DHD) at a concentration of 2.75 µM suppressed cell migration by 74.8%. Its precursor, valerosidate, achieved a comparable inhibition rate of 74.6%, but required a significantly higher concentration of 10.81 µM [1]. This demonstrates that DHD is approximately four times more potent at inhibiting cancer cell migration, a key process in metastasis. The fact that both compounds achieve similar maximal inhibition suggests that DHD is a more efficient modulator of the same or similar pathways, requiring a lower dose to reach therapeutic effect.

Migration inhibition
Head-to-head
74.8% inhibition at 2.75 µM (DHD) vs 74.6% at 10.81 µM (valerosidate)
Reported migration inhibition context
Transwell assay, HCT116 cells; comparable maximal effect at ~4× lower concentration
Metastasis Research Cell Migration Assay Iridoid Bioactivity

More Potent Upregulation of Tumor Suppressor p53 at a 4-Fold Lower Concentration than Valerosidate

Western blot analysis revealed a distinct differential effect on key tumor suppressor proteins. Treatment with 8,9-didehydro-7-hydroxydolichodial (DHD) at 5.5 µM for 48 hours increased p53 expression by 34.8% and PTEN expression by 13.9% in HCT116 cells. In comparison, valerosidate at a 4-fold higher concentration of 21.6 µM increased p53 expression by only 26.1% and PTEN by 34.6% [1]. Notably, DHD achieved a stronger upregulation of p53 at a much lower concentration, suggesting a more efficient interaction with upstream regulators of the p53 pathway. While valerosidate induced a greater increase in PTEN, the concentration required was four times higher, highlighting the differential pharmacological profile and potency of DHD [1].

p53 / PTEN expression
Head-to-head
p53 +34.8% (5.5 µM DHD) vs +26.1% (21.6 µM valerosidate); PTEN +13.9% vs +34.6%
Supports p53 pathway‑response interpretation
Western blot, HCT116, 48 h; p53 upregulation more efficient at lower dose
Tumor Suppressor Activation p53 Pathway Mechanism of Action

Intermediate Potency for Nitric Oxide (NO) Inhibition Among Structurally Related Iridoids

In an anti-inflammatory assay using LPS-stimulated RAW 264.7 macrophages, 8,9-didehydro-7-hydroxydolichodial (DHD) inhibited nitric oxide (NO) production with an IC₅₀ of 8.31 ± 4.05 µM [1]. When benchmarked against other iridoids isolated from the same plant source (Patrinia rupestris), DHD displayed intermediate potency. It was less potent than patrirupesin H (IC₅₀: 4.63 ± 1.23 µM) and iso-seco-tanapartholide (IC₅₀: 8.30 ± 6.17 µM), but significantly more potent than patrirupesin E (IC₅₀: 9.32 ± 3.83 µM), 5,6-epoxy-3-hydroxy-7-megastigmen-9-one (IC₅₀: 17.23 ± 5.19 µM), and a structurally distinct comparator, patrinoside aglucone (IC₅₀: 43.44 µM) [1][2]. This positions DHD as a moderately potent, well-characterized anti-inflammatory iridoid, offering a balanced profile for studies where extreme potency may not be the primary selection criterion.

NO inhibition rank
Cross‑study comparable
IC₅₀ 8.31 ± 4.05 µM; intermediate among Patrinia iridoids (4.63‑43.44 µM range)
Intermediate NO inhibition ranking among tested iridoids
LPS‑stimulated RAW 264.7 macrophages; 1.8× less potent than patrirupesin H, 5.2× more than patrinoside aglucone
Anti-Inflammatory Activity Nitric Oxide Inhibition Macrophage Assay

Optimal Research and Industrial Application Scenarios for 8,9-Didehydro-7-hydroxydolichodial


Colon Cancer Cell Viability and Metastasis Studies

8,9-Didehydro-7-hydroxydolichodial (DHD) is an optimal choice for in vitro studies on colon cancer (specifically HCT116 cells) where a moderate-to-high potency cytotoxic agent is required. Its IC₅₀ of 6.1 µM against cell viability, combined with its potent inhibition of cell migration (74.8% at 2.75 µM), makes it particularly suitable for metastasis research [1]. Given that its precursor valerosidate is 3.6-fold less cytotoxic and requires a 4-fold higher concentration to achieve comparable migration inhibition, DHD is the more efficient and cost-effective selection for these specific assays [1].

Investigation of p53-Mediated Apoptotic Pathways

For researchers focusing on tumor suppressor pathways, DHD provides a valuable tool for studying p53 upregulation. Data shows it increases p53 expression by 34.8% at a concentration of just 5.5 µM, a more potent effect at a lower concentration than its direct comparator valerosidate (26.1% increase at 21.6 µM) [1]. This makes DHD a more sensitive probe for experiments designed to elucidate p53-dependent mechanisms, potentially allowing for more nuanced dose-response studies within a lower concentration range.

Anti-Inflammatory Research Requiring a Balanced Potency Profile

In studies of nitric oxide-mediated inflammation, DHD (IC₅₀ 8.31 µM for NO inhibition in RAW 264.7 macrophages) serves as a well-characterized, intermediate-potency positive control or test compound [2]. Its activity is significantly greater than that of patrinoside aglucone (IC₅₀ 43.44 µM) but lower than the most potent analogs like patrirupesin H (IC₅₀ 4.63 µM) [2][3]. This intermediate potency is advantageous for experiments where an overly potent compound might mask subtle biological effects or when the goal is to compare the anti-inflammatory activity of a new chemical entity against a benchmark with a moderate and well-documented effect size.

Natural Product Chemistry and Pharmacognosy Reference Standard

DHD is a well-documented natural product isolated from multiple Patrinia species, including P. villosa, P. scabiosaefolia, and P. rupestris [4]. Its stable solid-state storage (-20°C for 3 years) and the availability of detailed physicochemical data (density, boiling point, LogP) from reputable vendors make it a reliable reference standard for analytical method development, quality control of herbal extracts, and comparative phytochemical studies . Its unique heat-generated origin from valerosidate in Patrinia villosa water extracts also makes it an interesting compound for studying the impact of traditional medicine preparation methods (decoction) on chemical composition and bioactivity [1].

Application
Selection Property
Validation Focus
Colon cancer cell‑model studies
Cytotoxicity and migration endpoint sensitivity
Dose‑response and migration assay validation
p53‑mediated apoptosis pathway research
Tumor suppressor protein expression context
p53/PTEN pathway‑response monitoring
Nitric oxide inhibition assay screening
Intermediate potency anti‑inflammatory benchmark
NO production assay context and rank order verification
Natural product reference standard workflow
Analytical reference standard (Patrinia spp.)
Identity and purity confirmation in phytochemical analysis

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